molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No. B1347063
CAS RN: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
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Description

“4,4’-Isopropylidenedicyclohexanol”, also known as “2,2-Bis(4-hydroxycyclohexyl)propane” or “Perhydrobisphenol A”, is a crystalline, colorless, and odorless compound . The conformation of the cyclohexane rings gives rise to cis-cis, cis-trans, and trans-trans isomers . The industrial product is a mixture of these stereoisomers .


Synthesis Analysis

“4,4’-Isopropylidenedicyclohexanol” is produced by the hydrogenation of bisphenol A, an industrially important compound made from acetone and phenol . The hydrogenation process occurs at about 10-30 MPa and at 150-250 ℃ on a nickel, cobalt, or ruthenium catalyst . In a study, “cis-hydrogenated bisphenol A” was successfully separated from HBPA isomers, and two novel monomers containing “cis-HBPA” unit were designed and synthesized .


Molecular Structure Analysis

The molecular formula of “4,4’-Isopropylidenedicyclohexanol” is C15H28O2 . Its molecular weight is 240.38 g/mol . The IUPAC name is "4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol" .


Chemical Reactions Analysis

In a study, “4,4’-Isopropylidenedicyclohexanol”-based dinitro isomers mixture was synthesized and separated . The structures of dinitro isomers were confirmed by differential scanning calorimetry and proton nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

“4,4’-Isopropylidenedicyclohexanol” is a crystalline, colorless, and odorless compound . It has a molecular weight of 240.38 g/mol .

Future Directions

The retrieved sources do not provide explicit information on the future directions of “4,4’-Isopropylidenedicyclohexanol”. However, its use in the synthesis of novel monomers and in the production of transparent and soluble polyimide films indicates potential applications in material science .

properties

IUPAC Name

4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14,16-17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAMNGURPMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044993
Record name 4,4'-Propane-2,2-diyldicyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

80-04-6
Record name Hydrogenated bisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydrogenated bisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Isopropylidenedicyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8990
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Propane-2,2-diyldicyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenedicyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROGENATED BISPHENOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXZ4H12R1Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,4'-Isopropylidenedicyclohexanol (HBPA) incorporated into copolyimides?

A1: HBPA introduces desirable properties to the resulting copolyimide materials. Specifically, the nonplanar alicyclic structure of HBPA, along with the bulky trifluoromethyl groups present in the synthesized copolyimides, disrupt chain packing and reduce intermolecular forces [, ]. This results in enhanced solubility in both polar and low-boiling point solvents [, ], making the copolyimides easier to process and cast into films. Additionally, the incorporation of HBPA helps maintain good optical transparency in the resulting copolyimide films [].

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